Nickel;sulfanylidenetungsten
Description
Contextualization within Transition Metal Chalcogenide Chemistry
Nickel;sulfanylidenetungsten is a member of the broad class of materials known as Transition Metal Dichalcogenides (TMDs). wikipedia.org TMDs are compounds with the general formula MX₂, where M is a transition metal (like tungsten or molybdenum) and X is a chalcogen (like sulfur, selenium, or tellurium). wikipedia.org These materials are known for their layered, two-dimensional (2D) structures, similar to graphene, where a layer of metal atoms is sandwiched between two layers of chalcogen atoms. wikipedia.org This structure results in strong in-plane covalent bonds and weak van der Waals forces between the layers. wikipedia.org
The unique properties of TMDs, such as tunable bandgaps, high surface-area-to-volume ratios, and abundant active edge sites, make them highly attractive for a range of applications, including electronics, photovoltaics, and catalysis. wikipedia.orgrsc.orgadvancedsciencenews.com While binary TMDs like tungsten disulfide (WS₂) and molybdenum disulfide (MoS₂) are widely studied, the incorporation of a second transition metal, such as nickel or cobalt, to form ternary compounds like this compound, can significantly enhance their intrinsic properties. frontiersin.orgaip.org This "promotion" alters the electronic structure and creates new active sites, leading to superior performance, particularly in catalytic applications. cityu.edu.hkresearchgate.net The study of Ni-W-S systems is therefore a key area within TMD research, focusing on how the synergistic interaction between the two metals modifies the material's functionality. aip.org
Historical Perspectives and Early Investigations of Related Ni-W-S Systems
The investigation into transition metal sulfides for catalytic applications has a long history, primarily driven by the needs of the petroleum refining industry. aip.orgmdpi.com Bulk TMDs like MoS₂ and WS₂ were recognized for decades as effective materials for use as lubricants and catalysts. aip.org The critical breakthrough in this field was the discovery that the catalytic activity of Group VIB metal sulfides (MoS₂, WS₂) for hydrotreating (HDT) reactions could be dramatically enhanced by the addition of Group VIII promoter metals, such as cobalt and nickel. aip.orgresearchgate.net
Early research focused heavily on cobalt-promoted molybdenum sulfide (B99878) (Co-Mo-S) systems for hydrodesulfurization (HDS), the process of removing sulfur from petroleum products. This led to the development of the "Co-Mo-S phase" model, which proposed that the active sites were located at the interface between the MoS₂ and cobalt sulfide phases. A similar synergistic effect was identified for nickel and tungsten, leading to the investigation of Ni-W-S systems. These catalysts were found to be particularly effective for hydrogenation (HYD) reactions, including the saturation of aromatic rings, a crucial step in producing cleaner fuels. researchgate.netrcsi.science Initial investigations were largely empirical, focused on optimizing catalyst formulations and process conditions to maximize activity and selectivity in industrial hydrofining processes. researchgate.net These foundational studies established Ni-W-S as a vital class of industrial catalysts and paved the way for more fundamental research into their complex structure-activity relationships.
Significance in Modern Catalysis and Materials Science Research
In the contemporary scientific landscape, this compound continues to be a material of high interest, with its significance spanning advanced catalysis and materials science. Research has moved beyond its traditional role in hydrotreating to explore novel applications that leverage its unique electronic and structural characteristics.
In Catalysis:
Hydrotreating: Ni-W-S catalysts remain crucial for deep hydrodesulfurization and hydrodearomatization of heavy oil fractions to meet stringent environmental regulations. researchgate.netrcsi.science Research focuses on synthesizing highly active nanocatalysts, often through the in situ decomposition of oil-soluble precursors, to maximize the number of active "Ni-W-S" sites. researchgate.net The properties of the active phase, such as the length and stacking number of the WS₂ slabs, are closely correlated with catalytic performance. frontiersin.org
Hydrogen Evolution Reaction (HER): A major area of modern research is the use of Ni-W-S as a cost-effective electrocatalyst for producing hydrogen from water. cityu.edu.hkrsc.org Platinum is the most efficient HER catalyst, but its scarcity and high cost are significant drawbacks. cityu.edu.hk Amorphous nickel tungsten sulfide has demonstrated remarkable HER efficiency, with a low Tafel slope and high current density, making it a promising alternative to platinum-group metals. cityu.edu.hknju.edu.cn The enhanced activity is attributed to the introduction of nickel, which alters the chemical bonding states and increases the density of active sites on the catalyst surface. cityu.edu.hk
In Materials Science:
Nanostructures: Scientists have successfully synthesized novel Ni-W-S nanostructures with complex morphologies. These include inorganic fullerene-like (IF-like) structures and nanotubes. cambridge.orgresearchgate.net For example, bimetallic NiW sulfide nanostructures have been prepared where nickel sulfide nanoparticles and tungsten suboxide-filled nanotubes are coated by layers of WS₂. cambridge.org These materials exhibit microporosity and possess unique physical properties that could be exploited in various fields.
Advanced Electronics and Energy: As a promoted TMD, Ni-W-S materials are part of a family of compounds being explored for next-generation electronics. gsu.educam.ac.uk The unique optical and electronic properties of TMDs could enable computers that are significantly faster and more energy-efficient. gsu.edu The ability to create complex layered heterostructures and the strong spin-orbit coupling in these materials open up possibilities in fields like valleytronics and energy storage. wikipedia.org
The synthesis method plays a crucial role in determining the final properties and application of the Ni-W-S material. Various techniques are employed to control the morphology, crystallinity, and dispersion of the active phases.
Table 1: Synthesis Methods for Nickel Tungsten Sulfide Materials
| Synthesis Method | Precursors | Key Findings | Application | Reference(s) |
|---|---|---|---|---|
| Solvothermal | Nickel(II) chloride hexahydrate, Ammonium (B1175870) tetrathiotungstate | Can produce amorphous films with homogeneously distributed elements. Annealing temperature affects performance. | Electrocatalysis (HER) | cityu.edu.hk |
| Solvothermal | Not specified | Produces hexagonal WS₂ phase. Nickel addition can decrease surface area but enhance selectivity. | Catalysis (2-propanol dehydration) | nih.gov |
| In-situ Decomposition | Tungsten hexacarbonyl, Nickel(II) 2-ethylhexanoate (B8288628) | Forms nanocatalysts directly in the hydrocarbon feedstock. Optimum W:Ni molar ratio of 1:2 found for high hydrogenation activity. | Catalysis (Hydrodearomatization) | researchgate.net |
| Sulfidation of Precursors | Ammonium thiotungstate, Nickel nitrate (B79036) | Forms fullerene-like nanostructures and nanotubes coated by WS₂ layers. | Materials Science | cambridge.org |
The catalytic performance of this compound is highly dependent on its composition and structure, as demonstrated by detailed research findings in various reactions.
Table 2: Detailed Research Findings on this compound
| Research Area | Key Finding | Performance Metric | Conditions | Reference(s) |
|---|---|---|---|---|
| Hydrogen Evolution Reaction (HER) | Amorphous NiWS annealed at 210 °C showed the best performance. | Tafel slope: 55 mV/decade; Current density: 8.6 mA cm⁻² at 250 mV overpotential. | 0.5 M H₂SO₄ | cityu.edu.hknju.edu.cn |
| Hydrodearomatization | In-situ synthesized catalyst with W:Ni ratio of 1:2 achieved high conversion. | 96% naphthalene (B1677914) conversion. | 350°C, 5.0 MPa H₂, 7.5 hours | researchgate.net |
| 2-Propanol Dehydration | Catalyst with Ni/(Ni+W) atomic ratio of 0.7 showed high selectivity. | 100% selective to propene. | 250°C | nih.gov |
Properties
CAS No. |
95535-77-6 |
|---|---|
Molecular Formula |
NiSW |
Molecular Weight |
274.60 g/mol |
IUPAC Name |
nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Ni.S.W |
InChI Key |
XOROUWAJDBBCRC-UHFFFAOYSA-N |
Canonical SMILES |
S=[W].[Ni] |
Origin of Product |
United States |
Advanced Spectroscopic and Diffraction Characterization of Nickel;sulfanylidenetungsten
X-ray Absorption Spectroscopy (XAS) for Local Electronic and Structural Probes
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. By tuning the X-ray energy across an absorption edge of a specific element (e.g., Ni K-edge or W L₃-edge), both the electronic state and the local coordination environment can be investigated.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic States
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), focuses on the region near the absorption edge. The features in this part of the spectrum, such as the position of the edge and the intensity of pre-edge and white line features, are highly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.net
In studies of NiWS systems, Ni K-edge XANES spectra are used to probe the state of nickel. For instance, the absence of a significant white line in the Ni K-edge spectrum of a NiWS pre-catalyst suggests that nickel is fully sulfided, as metallic or oxidic nickel would produce a more intense feature. dicp.ac.cn Conversely, the W L₃-edge XANES often displays a prominent white line, indicating the presence of oxygen in the coordination sphere of tungsten in precursor or partially sulfided materials. dicp.ac.cnnorthwestern.edu The intensity of this white line correlates with the oxidation state of tungsten. The shape and energy of the absorption edge provide a fingerprint for the chemical environment, allowing researchers to distinguish between different phases such as NiS, Ni₃S₂, and the promoted Ni-W-S phase. ntnu.noresearchgate.net Analysis of the Ni K-edge can reveal a shift to higher energy when nickel is incorporated into a bimetallic Ni-W-S phase compared to bulk nickel sulfide (B99878), providing evidence for the electronic interaction between the promoter (Ni) and the host (WS₂) matrix.
| Absorption Edge | Sample Type | Key Finding | Interpretation | Reference |
|---|---|---|---|---|
| Ni K-edge | NiWS Pre-catalyst | Virtual absence of white line. | Nickel is in a fully sulfided state. | dicp.ac.cn |
| W L₃-edge | NiWS Pre-catalyst | Intense white line observed. | Presence of oxygen in the coordination sphere of tungsten. | dicp.ac.cnnorthwestern.edu |
| Ni K-edge | Ni-Mo-S (Analogous System) | Pre-edge features and edge shift. | Indicates the formation of a promoted Ni-Mo-S phase distinct from bulk NiSₓ. | researchgate.net |
| S K-edge | Sulfide Glasses | Edge position between 2470 and 2471.4 eV. | Attributed to the presence of sulfide (S²⁻) ions. | anu.edu.au |
Extended X-ray Absorption Fine Structure (EXAFS) for Coordination Environment
The Extended X-ray Absorption Fine Structure (EXAFS) region, which extends several hundred eV above the absorption edge, contains information about the local atomic environment around the absorbing atom. Analysis of the EXAFS signal can determine the types of neighboring atoms, their distances (R), and their coordination numbers (N). acs.orgnih.gov
For NiWS catalysts, EXAFS is crucial for elucidating the structure of the active sites. By fitting the EXAFS data at the Ni K-edge and W L₃-edge, the coordination shells around both nickel and tungsten can be modeled. nih.gov Studies have shown that in sulfided NiWS catalysts, nickel is primarily coordinated to sulfur (Ni-S scattering paths). mpg.de The determined Ni-S bond distances are often shorter in the catalytically active Ni-W-S phase compared to bulk crystalline nickel sulfides, indicating a unique structural arrangement. researchgate.net Furthermore, EXAFS can identify Ni-W or Ni-Ni scattering paths, providing direct evidence for the proximity of the promoter atoms to the tungsten sulfide layers or the formation of small nickel sulfide clusters. mpg.detum.de For example, analysis might reveal a Ni-S coordination number of ~4-5 at a distance of ~2.2-2.3 Å and a potential Ni-W interaction at ~2.8 Å. researchgate.nettum.de
| Absorber | Backscatterer | Coordination Number (N) | Bond Distance (R, Å) | Sample Description | Reference |
|---|---|---|---|---|---|
| Ni | S | 2.4 | 2.24 | γ-Al₂O₃-supported Ni-Mo-S (analogous) | tum.de |
| Ni | Ni | 1.0 | 2.59 | γ-Al₂O₃-supported Ni-Mo-S (analogous) | tum.de |
| Ni | Mo (W analog) | 0.2 | 2.79 | γ-Al₂O₃-supported Ni-Mo-S (analogous) | tum.de |
| Ni | S | ~4 | 2.23 ± 0.04 | Sulfur on Ni(110) surface | aps.org |
| Ni | S | 2.4 - 4.2 | 2.18 - 2.26 | Ni-Mo-S (analogous) | researchgate.netmpg.de |
| W | S | ~6 | ~2.41 | WS₂ | northwestern.edu |
| W | W | ~6 | ~3.15 | WS₂ | northwestern.edu |
Advanced Electron Microscopy Techniques
Electron microscopy provides direct, real-space imaging of material morphology and structure at the nanoscale and even atomic level. For complex materials like NiWS, a combination of techniques is often employed.
High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Structure
High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct visualization of the atomic lattice of crystalline materials. In the study of NiWS, HRTEM images reveal the characteristic layered structure of tungsten disulfide (WS₂). The images show stacks of WS₂ layers, and the interlayer spacing can be precisely measured. mdpi.com
A commonly observed lattice spacing is approximately 0.62-0.64 nm, which corresponds to the (002) plane of the hexagonal WS₂ phase. mdpi.comcityu.edu.hk HRTEM can also identify the morphology of the catalyst particles, such as the "onion-like" structures where WS₂ layers curve around a core, which may contain a higher concentration of nickel. Furthermore, the length and stacking degree of the WS₂ slabs, which are critical parameters for catalytic activity, can be quantified from HRTEM images. In some nanocomposites, lattice spacings corresponding to graphitic carbon (0.36 nm) and NiS (0.29 nm) have also been resolved alongside the WS₂ layers. cityu.edu.hk
| Measured Spacing (nm) | Corresponding Plane | Material Phase | Reference |
|---|---|---|---|
| 0.62 | (002) | WS₂ | cityu.edu.hk |
| 0.64 | (002) | WS₂ | mdpi.com |
| 0.29 | (101) | NiS | cityu.edu.hk |
| 0.36 | (002) | Graphitic Carbon | cityu.edu.hk |
| 1.236 (c-parameter) | - | WS₂ (P6₃/mmc) | aip.org |
Scanning Transmission Electron Microscopy (STEM) with Elemental Mapping (EDS/EELS)
Scanning Transmission Electron Microscopy (STEM), particularly when combined with spectroscopic techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS), is a powerful tool for nano-scale chemical analysis. nih.govthermofisher.com By scanning a finely focused electron probe across the sample, it is possible to generate elemental maps that show the spatial distribution of nickel, tungsten, and sulfur within individual nanoparticles. monash.edursc.org
In amorphous NiWS catalysts, STEM-EDS mapping has confirmed the homogeneous distribution of Ni, W, and S, indicating a well-mixed phase at the nanoscale. nju.edu.cn In other cases, elemental maps reveal a lateral phase separation, with distinct regions corresponding to WS₂ and nickel sulfide (NiSₓ) crystallites. aip.org This information is vital for understanding the nature of the "promoter effect," as it helps to visualize whether nickel is incorporated into the WS₂ edges (the desired "Ni-W-S" phase) or exists as separate, less active NiSₓ phases. Quantitative EDS can also determine the elemental composition of the nanoparticles. mdpi.com
| Technique | Sample Type | Key Finding | Interpretation | Reference |
|---|---|---|---|---|
| STEM-EDS | Amorphous NiWS film | Homogeneous distribution of Ni, W, and S elements. | Formation of a well-mixed amorphous phase. | nju.edu.cn |
| STEM-EDS | WNi-S/C nanobelts | Uniform distribution of W, Ni, S, and C. | Successful formation of a composite nanostructure. | cityu.edu.hk |
| STEM-EDX | WS₂ film with Ni promoter | Lateral phase separation between WS₂ and NiSₓ. | Formation of distinct WS₂ and NiSₓ crystallites. | aip.org |
| STEM-EDS | WS(1-x)Se(x)/graphene/NF | Elemental composition determined (W: 32.0%, S: 16.3%, Se: 8.0%). | Quantitative analysis of the synthesized alloy. | mdpi.com |
Synchrotron-based X-ray Diffraction (XRD) for Crystalline Phase Analysis and Structure Refinement
While conventional laboratory X-ray Diffraction (XRD) is a standard technique for phase identification, synchrotron-based XRD offers significantly higher intensity and resolution. forcetechnology.comsgservice.com.tw This is particularly advantageous for studying catalytically relevant materials like NiWS, which are often poorly crystalline, have very small crystallite sizes, or contain multiple phases in low concentrations. researchgate.net
Synchrotron XRD studies on NiWS materials have successfully identified various crystalline phases formed under different synthesis and sulfidation conditions. The most commonly identified phase is the hexagonal 2H-WS₂. mdpi.comnju.edu.cn Depending on the Ni/W ratio and preparation method, diffraction peaks corresponding to different nickel sulfide phases, such as NiS (millerite), Ni₃S₂, and Ni₉S₈, can also be detected. aip.org The high brilliance of the synchrotron source allows for the detection of very broad diffraction peaks characteristic of nanosized or disordered materials, which might be missed with a conventional diffractometer. For example, in situ synchrotron XRD can track the transformation of amorphous precursors into crystalline WS₂ and NiSₓ phases during thermal treatment. aip.org
| Diffraction Peak (2θ) | Corresponding Plane | Identified Phase | Reference |
|---|---|---|---|
| ~14° | (002) | Hexagonal WS₂ | mdpi.com |
| ~33° | (101) | Hexagonal WS₂ | mdpi.com |
| ~38° | (103) | Hexagonal WS₂ | mdpi.com |
| - | - | Hexagonal Ni₃₋ₓS₂ | aip.org |
| - | - | Polycrystalline 2H-WS₂ | nju.edu.cn |
Vibrational Spectroscopy: Raman and Infrared Spectroscopic Signatures
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, probes the vibrational modes of molecules and crystal lattices. youtube.com These methods offer a non-destructive "fingerprint" of a material's chemical structure and bonding. youtube.comrsc.org
Raman Spectroscopy
Raman spectroscopy of nickel-doped tungsten disulfide (Ni-WS₂) reveals characteristic vibrational modes that are influenced by the incorporation of nickel into the tungsten sulfide lattice. The Raman spectrum of pure 2H-WS₂ is dominated by two primary first-order peaks: the in-plane E¹₂g mode and the out-of-plane A₁g mode. libretexts.orgresearchgate.net These typically appear around 355 cm⁻¹ and 420 cm⁻¹, respectively. researchgate.net
| Compound | Raman Peak (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| WS₂ | ~356 | E¹₂g Mode (In-plane) | libretexts.org |
| WS₂ | ~418-420 | A₁g Mode (Out-of-plane) | libretexts.orgresearchgate.net |
| Ni-WS₂ | ~355 | E¹₂g-like Mode | researchgate.net |
| Ni-WS₂ | ~420 | A₁g-like Mode | researchgate.net |
| Ni₃S₂ | 186, 205, 294, 334 | Characteristic Modes | csic.es |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. catalysis.blog While it is a powerful tool for catalyst characterization, detailed IR spectra specifically for the bulk Nickel;sulfanylidenetungsten compound are not extensively reported in readily available literature. However, the technique is widely used in studying related catalyst systems. For example, Fourier-Transform Infrared (FTIR) spectroscopy of adsorbed probe molecules, such as carbon monoxide (CO), is employed to investigate the nature of active sites on the surface of NiW sulfide catalysts. nih.gov In such studies on NiW/γ-Al₂O₃ catalysts, distinct IR bands for adsorbed CO can differentiate between unpromoted WS₂ sites and the catalytically active Ni-W-S phase. nih.gov This application highlights the utility of IR spectroscopy in understanding the surface chemistry and active centers in complex sulfide materials, even if a full spectrum of the bulk material is not the primary focus.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of elements within a material. researchgate.net The analysis of NiWS catalysts by XPS provides crucial information on the oxidation states of nickel, tungsten, and sulfur on the catalyst surface.
Tungsten (W 4f): The deconvolution of the W 4f spectrum in NiWS typically reveals the presence of multiple tungsten species. The primary component is tungsten sulfide (WS₂), characterized by the W 4f₇/₂ peak at a binding energy of approximately 32.9 eV. In addition to the sulfide phase, oxysulfide and oxide forms of tungsten are often detected, indicating surface oxidation.
Nickel (Ni 2p): The Ni 2p spectrum provides insight into the role of the nickel promoter. Analysis of the Ni 2p₃/₂ region shows that nickel can exist in several states on the catalyst surface. These commonly include a nickel sulfide phase (NiS), a catalytically crucial mixed-metal phase designated as Ni-W-S, and often a nickel oxide (NiO) species resulting from surface exposure to air. In amorphous NiWS, the Ni 2p spectrum is used alongside other elemental data to determine the stoichiometry, with one study deriving a structure of Ni₀.₃₆WS₂.₇₈. Current time information in IN.
Sulfur (S 2p): The S 2p spectrum helps to confirm the sulfidation state of the metals. The dominant peak in the S 2p spectrum corresponds to the sulfide ion (S²⁻) at binding energies around 162.4 eV (S 2p₃/₂). Oxysulfide and sulfate (B86663) species can also be present, particularly on the surface of the catalyst.
The relative concentrations of these different species, calculated from the XPS peak areas, are critical for correlating the surface chemistry with catalytic activity. For instance, a higher proportion of the Ni-W-S phase is often linked to enhanced performance in hydrodesulfurization processes. nih.gov
| Element (Core Level) | Binding Energy (eV) | Assigned Chemical State | Reference |
|---|---|---|---|
| W 4f₇/₂ | ~32.9 | WS₂ | |
| W 4f₅/₂ | ~35.1 | WS₂ | |
| W 5p₃/₂ | ~37.7 | WS₂ | |
| Ni 2p₃/₂ | - | NiS, Ni-W-S Phase, NiO | |
| S 2p₃/₂ | ~162.4 | S²⁻ (Sulfide) | |
| S 2p₁/₂ | ~163.6 | S²⁻ (Sulfide) | |
| S 2p | ~168.5 | S-O (Sulfate/Oxysulfide) |
Electronic Structure and Bonding Analysis in Nickel;sulfanylidenetungsten
Density Functional Theory (DFT) Calculations for Ground State Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations provide fundamental insights into the ground state properties of nickel-tungsten-sulfide materials, including their structural stability, electronic band structure, and magnetic characteristics.
First-principles calculations based on DFT have been employed to study Ni-doped tungsten disulfide (WS₂) monolayers. aip.orgaip.org In these models, a nickel atom substitutes a tungsten atom within the WS₂ lattice. The optimized lattice constant for a Ni-doped WS₂ monolayer in a 5x5x1 supercell is approximately 3.245 Å. aip.orgaip.org
A key finding from DFT studies is the induction of magnetism upon Ni doping. For a single Ni atom doped into a WS₂ monolayer, the magnetic state is energetically more stable than the nonmagnetic state by about 0.084 eV. aip.org This results in a calculated total magnetic moment of approximately 2.76 μB. aip.org When two neighboring tungsten atoms are substituted with nickel atoms, the interaction between the Ni atoms is found to be ferromagnetic (FM). aip.org The energy difference (ΔE) between the antiferromagnetic (AFM) and FM states is positive, favoring the FM state. This energy difference depends on the supercell size, with values around 56 meV for a 4x4x1 supercell and 77 meV for a 5x5x1 supercell. aip.orgaip.org
The introduction of Ni dopants significantly alters the electronic band structure of WS₂. While pure WS₂ is a semiconductor, Ni-doping introduces impurity states within the band gap. researchgate.netresearchgate.net These states, which are visible in the calculated band structure and density of states (DOS), are primarily derived from the Ni 3d orbitals and hybridized with the S 3p orbitals. aip.orgresearchgate.net The spin-polarized band structure shows a clear distinction between the spin-up and spin-down channels, confirming the material's magnetic nature. researchgate.net The Fermi level is crossed by these new states, indicating that Ni-doping can induce a transition from semiconducting to half-metallic or metallic behavior, depending on the doping concentration. researchgate.netmonash.edu
Table 1: DFT Calculation Results for Ni-Doped WS₂ Monolayers
| Parameter | Value | Reference |
|---|---|---|
| Optimized Lattice Constant (5x5x1 supercell) | ~3.245 Å | aip.orgaip.org |
| Energy Difference (E_magnetic - E_non-magnetic) | -0.084 eV | aip.org |
| Magnetic Moment (single Ni dopant) | ~2.76 μB | aip.org |
| ΔE (E_AFM - E_FM) for nearest neighbor Ni pair (4x4x1 supercell) | 56 meV | aip.orgaip.org |
Molecular Orbital Theory Applications to Metal-Sulfur-Tungsten Interactions
Molecular Orbital (MO) theory provides a qualitative framework for understanding the bonding interactions between atoms in a molecule or a solid. huntresearchgroup.org.ukpearson.compressbooks.pub In nickel-tungsten-sulfide systems, the bonding arises from the overlap of atomic orbitals (AOs) of nickel, tungsten, and sulfur. The valence AOs of interest are the 3d, 4s, and 4p orbitals of nickel; the 5d, 6s, and 6p orbitals of tungsten; and the 3p orbitals of sulfur.
The interaction between the metal (Ni, W) d-orbitals and the sulfur p-orbitals is central to the bonding. In a simplified picture for a system like Ni-doped WS₂, the local environment around the Ni atom can be considered. The Ni atom is coordinated by sulfur atoms, leading to the formation of molecular orbitals from the linear combination of Ni d-orbitals and S p-orbitals. researchgate.net
DFT calculations confirm that the ferromagnetism in Ni-doped WS₂ originates from the p-d hybridization mechanism between the Ni 3d orbitals and the p-orbitals of the neighboring sulfur atoms. aip.orgaip.orgresearchgate.net This hybridization leads to the formation of bonding and antibonding molecular orbitals. The bonding MOs are typically lower in energy and are occupied by electrons, contributing to the stability of the structure. The antibonding MOs are higher in energy. pressbooks.pub The spin polarization of the Ni 3d electrons, coupled with the hybridization, results in a net magnetic moment. The spin density distribution calculations show that the main spin density is localized around the Ni dopants, with an antiferromagnetic interaction between a Ni atom and its neighboring S atoms. aip.org
A qualitative MO diagram for a metal-sulfur interaction would show the atomic orbitals of the metal and sulfur on either side, and the resulting bonding, non-bonding, and antibonding molecular orbitals in the center. pearson.compressbooks.pub The d-orbitals of the transition metal split in the ligand field of the sulfur atoms. The S p-orbitals combine to form symmetry-adapted linear combinations (SALCs) that can overlap with the metal d-orbitals. The overlap of metal d-orbitals (e.g., d_xz, d_yz, d_xy, d_x²-y², d_z²) with the appropriate sulfur SALCs forms σ and π bonding and antibonding MOs. The specific energy ordering and occupancy of these MOs determine the electronic and magnetic properties of the material. huntresearchgroup.org.uk
Analysis of Charge Distribution and Oxidation States within the Compound
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. nih.gov For Ni-W-S catalysts, XPS analysis of the Ni 2p, W 4f, and S 2p core levels provides crucial information about the charge distribution and the nature of the chemical species present. nih.govcityu.edu.hkresearchgate.net
In sulfided NiW catalysts, tungsten is typically found in multiple oxidation states. The W 4f spectrum can be deconvoluted into doublets corresponding to W⁴⁺ and W⁶⁺ species. nih.govresearchgate.net The W⁴⁺ state (binding energy for W 4f₇/₂ at ~32.5 eV) is associated with the formation of WS₂, while the W⁶⁺ state (binding energy for W 4f₇/₂ at ~35.9-36.0 eV) corresponds to tungsten oxide (WO₃) or oxysulfide species. nih.govresearchgate.net
Nickel is also observed in different states. The Ni 2p₃/₂ spectrum often shows peaks that can be assigned to Ni²⁺ in a Ni-S phase (similar to NiS), a mixed Ni-W-S phase, and NiO. researchgate.netsemanticscholar.org For instance, a peak around 854.0 eV is often related to the Ni²⁺ in a NiMoS or a trimetallic NiMoWS phase, which is analogous to the Ni-W-S phase. researchgate.net
The S 2p spectra typically show the presence of sulfide (B99878) ions (S²⁻) as the predominant species, along with some oxidized sulfur species like sulfates. cityu.edu.hk
Table 2: Representative XPS Binding Energies (eV) for Ni-W-S Catalysts
| Core Level | Species | Binding Energy (eV) | Reference |
|---|---|---|---|
| W 4f₇/₂ | W⁴⁺ (in WS₂) | ~32.5 | researchgate.net |
| W 4f₇/₂ | W⁶⁺ (in WO₃) | ~35.9 - 36.0 | nih.govresearchgate.net |
| Ni 2p₃/₂ | Ni²⁺ (in Ni-W-S phase) | ~854.0 | researchgate.net |
| Ni 2p₃/₂ | Ni²⁺ (in NiO) | ~854.2 - 856.2 | researchgate.netsemanticscholar.org |
| S 2p₃/₂ | S²⁻ | ~162.3 | researchgate.net |
In addition to experimental methods, theoretical approaches like Bader charge analysis can quantify the charge transfer between atoms based on the calculated electron density from DFT. science.govutexas.eduresearchgate.net This method partitions the molecule into atomic basins based on zero-flux surfaces of the charge density. utexas.edu The charge enclosed within each basin provides a good approximation of the total electronic charge of that atom, allowing for the determination of charge transfer. utexas.edu For instance, in metal-doped systems, Bader charge analysis can reveal the extent of electron transfer from the metal dopant to the surrounding atoms or vice versa, providing a more detailed picture of the charge distribution than formal oxidation states. chemrxiv.org
Relativistic Effects in Electronic Structure Calculations
For compounds containing heavy elements like tungsten (atomic number Z=74), relativistic effects become significant and must be considered for an accurate description of their electronic structure and properties. aip.orgscispace.com These effects arise from the high velocity of core electrons, which approaches the speed of light. The primary relativistic effects are the mass-velocity correction, the Darwin term, and spin-orbit coupling. aps.org
The mass-velocity effect causes a contraction and energetic stabilization of s and p orbitals, while the Darwin term, which affects s-orbitals, raises their energy slightly. The net result is a significant contraction and stabilization of the inner s-orbitals. scispace.com This increased shielding of the nuclear charge by the contracted s and p orbitals leads to a destabilization and spatial expansion of the outer d and f orbitals. scispace.com
Spin-orbit coupling is the interaction between an electron's spin and its orbital angular momentum. This interaction lifts the degeneracy of orbitals with l > 0 (p, d, f orbitals), splitting them into j = l ± 1/2 sublevels. scispace.com This splitting can be substantial for heavy elements like tungsten and significantly influences the band structure and chemical bonding. researchgate.net
Theoretical calculations on tungsten compounds demonstrate the importance of including relativity. For example, all-electron Dirac-Fock (DF) calculations on tungsten hexacarbonyl (W(CO)₆) show a relativistic contribution of about 3.4 eV to the atomization energy compared to non-relativistic Hartree-Fock (HF) calculations. aip.org The energy for the reaction W + 6CO → W(CO)₆ is also significantly affected, with the DF result being about 1 eV lower than the non-relativistic one. aip.org These results highlight that neglecting relativity can lead to qualitatively incorrect predictions for heavy-element systems. aip.orgaip.org Modern computational chemistry methods incorporate these effects through various formalisms, such as the Dirac-Fock-Breit-Gaunt method, quasi-relativistic effective core potentials, or the Zero-Order Regular Approximation (ZORA). utexas.eduaip.org
Table 3: Impact of Relativistic Effects on Calculated Energies of W(CO)₆
| Calculation Level | Atomization Energy (eV) | Reaction Energy (W + 6CO → W(CO)₆) (eV) | Reference |
|---|---|---|---|
| Non-Relativistic (HF) | 70.33 | -8.86 | aip.org |
| Relativistic (DF) | 73.76 | -7.90 | aip.org |
Mechanistic Investigations of Reactions Catalyzed by Nickel;sulfanylidenetungsten
Reaction Pathway Elucidation using In-situ Spectroscopic Techniques
To comprehend the dynamic nature of the catalyst under operational conditions, in-situ spectroscopic techniques are indispensable. These methods allow for the observation of the catalyst and the species adsorbed on its surface as the reaction proceeds, providing a real-time window into the catalytic cycle.
Raman Spectroscopy: In-situ Raman spectroscopy is a powerful tool for probing the structural transformations of the catalyst during activation and reaction. For instance, studies on NiW catalysts supported on various materials have used Raman spectroscopy to monitor the conversion of oxide precursors to the active sulfide (B99878) phase. The technique can distinguish different tungsten species, such as monomeric tungstate (B81510) species (WO₄²⁻) and more polymerized polytungstate species. During calcination, the disappearance of bands associated with precursor salts (e.g., nitrate (B79036) ions) and the evolution of bands corresponding to tungsten oxides can be tracked with increasing temperature. doi.orgresearchgate.net This provides critical information on how catalyst preparation and treatment conditions influence the final structure of the active phase.
Fourier-Transform Infrared Spectroscopy (FTIR): In-situ FTIR, often utilizing probe molecules like carbon monoxide (CO), is instrumental in characterizing the nature and distribution of surface-active sites. When CO adsorbs on the surface of a NiW sulfide catalyst, it forms various carbonyl species that can be detected by FTIR. The vibrational frequencies of these adsorbed CO molecules are sensitive to the local environment of the metal site. For example, distinct infrared bands can be assigned to CO terminally bonded to different nickel sites, such as Ni⁺ or partially charged Niδ⁺ sites. researching.cnacs.org By analyzing the changes in these bands under reaction conditions, researchers can infer the involvement of specific sites in the catalytic process and identify potential reaction intermediates. rsc.org
X-ray Absorption Spectroscopy (XAS): In-situ XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides element-specific information about the local coordination environment and oxidation state of both nickel and tungsten atoms. osti.gov XAS studies have been crucial in confirming that during the sulfidation process, the oxide precursors are converted into the active Ni-promoted WS₂ phase. These studies can quantify the degree of sulfidation and reveal the local structure of the Ni and W atoms in the active catalyst, confirming, for example, that Ni atoms are incorporated at the edges of the WS₂ slabs. osti.govelsevierpure.com
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are fundamental to understanding reaction rates, determining the influence of various parameters, and identifying the slowest, or rate-limiting, step in a catalytic cycle. For nickel;sulfanylidenetungsten catalysts, kinetic investigations have been extensively performed for hydrodesulfurization (HDS) reactions of model sulfur compounds like thiophene (B33073) and dibenzothiophene (B1670422) (DBT).
The kinetics of DBT HDS over Ni-W sulfides supported on siliceous MCM-41 have been shown to follow a pseudo-first-order reaction model. researchgate.net The apparent activation energy for this reaction was found to be highly dependent on the atomic ratio of nickel to tungsten in the catalyst, indicating that this ratio is a critical parameter for optimizing catalytic activity. The lowest activation energy, and consequently the highest HDS performance, was observed at a specific Ni/W ratio, highlighting the synergistic effect between the two metals. researchgate.net
Apparent Activation Energy for Dibenzothiophene HDS
| Ni/W Atomic Ratio | Apparent Activation Energy (kJ/mol) |
|---|---|
| 0.25 | 117.3 |
| 0.50 | 96.7 |
| 0.75 | 64.4 |
| 1.00 | 72.9 |
Data adapted from a kinetic study on Ni-W/Si-MCM-41 catalysts, showing the impact of the Ni/W ratio on the apparent activation energy for the hydrodesulfurization of dibenzothiophene. researchgate.net
Furthermore, kinetic models of the Langmuir-Hinshelwood type have been successfully applied to describe the HDS of thiophene over NiW/Al₂O₃ catalysts. iaea.orgosti.gov These models account for the adsorption of reactants and products on the catalyst surface. Such studies have revealed that both thiophene and the hydrogen sulfide (H₂S) product can act as inhibitors, adsorbing competitively on the active sites and thus slowing down the reaction rate. bath.ac.uk The determination of adsorption equilibrium constants and activation energies from these kinetic models provides quantitative insight into the surface chemistry and helps to identify the rate-limiting step, which is often related to the C-S bond cleavage. academie-sciences.frresearchgate.net
Identification of Active Sites and Intermediates in Catalytic Cycles
The prevailing model for the active site in this compound catalysts is the "Ni-W-S" phase. researchgate.net High-resolution transmission electron microscopy (HRTEM) and XAS studies have shown that the catalyst consists of slabs of tungsten disulfide (WS₂), with nickel atoms located at the edges of these slabs. osti.gov These Ni-promoted edge sites are considered to be the locus of catalytic activity. The precise nature of these sites, including their coordination and electronic properties, is a subject of ongoing research. It is believed that the presence of nickel modifies the electronic structure of the tungsten sulfide edge, creating sites with optimal properties for the adsorption and activation of sulfur-containing molecules.
The identification of reaction intermediates is a significant challenge due to their transient nature. However, a combination of experimental techniques and theoretical calculations has provided insights into the catalytic cycle. In the HDS of thiophene, for example, it is proposed that the molecule adsorbs onto an active site (a sulfur vacancy at the Ni-promoted edge). The reaction can then proceed through two main pathways: direct desulfurization (DDS), where the C-S bonds are broken directly, or hydrogenation (HYD), where the aromatic ring is first hydrogenated to tetrahydrothiophene (B86538), which is then more easily desulfurized. Spectroscopic and kinetic studies help to determine the preferred pathway under different reaction conditions and on catalysts with varying compositions. researchgate.net The use of probe molecules in spectroscopic studies, such as CO or NO, can help to characterize the Lewis acidity and electronic properties of the active sites, which in turn influence the adsorption and activation of reactant molecules. acs.orgresearchgate.net
Heterogeneous vs. Homogeneous Catalysis Paradigms
The application of this compound is firmly rooted in the paradigm of heterogeneous catalysis . In this mode, the solid catalyst facilitates reactions between reactants in a fluid phase (gas or liquid). Industrial processes like hydrotreating rely on packed-bed reactors where the liquid petroleum fraction and hydrogen gas flow over the solid NiWS catalyst pellets. tue.nl The key advantages of heterogeneous catalysis in this context are the ease of separation of the catalyst from the products, the thermal stability of the solid catalyst under harsh reaction conditions (high temperature and pressure), and the potential for catalyst regeneration. lehigh.edu
The concept of homogeneous catalysis involving soluble molecular analogues of this compound is not a common approach for reactions like HDS. Homogeneous catalysts, which operate in the same phase as the reactants, can offer high activity and selectivity due to well-defined active sites. However, they suffer from significant drawbacks for large-scale industrial applications like fuel refining, including the difficult and costly separation from the product stream and lower thermal stability. While some molecular nickel-phosphine complexes have been studied for homogeneous hydrogen evolution reactions, these systems are structurally and functionally distinct from the inorganic solid-state structure of this compound used in HDS. researchgate.net Therefore, for the types of transformations catalyzed by this compound, the heterogeneous approach is overwhelmingly dominant due to practical and economic considerations.
Isotopic Labeling Studies for Mechanism Validation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the pathways of atoms through a reaction. By replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (like deuterium (B1214612) for hydrogen) or a radioactive isotope (like ¹⁴C for carbon or ³⁵S for sulfur), its fate in the products and intermediates can be monitored.
While specific isotopic studies on this compound are not extensively documented in publicly available literature, analogous studies on similar HDS catalysts provide a clear framework for how this technique validates proposed mechanisms. For instance, studies using ¹⁴C-labeled thiophene on Ni-promoted molybdenum sulfide catalysts have been conducted to track the formation of intermediates. researchgate.net By analyzing the distribution of the ¹⁴C label in the gas-phase products over time, researchers can confirm that tetrahydrothiophene is a major intermediate in the hydrogenation pathway of thiophene HDS. researchgate.net
Similarly, deuterium (D₂) can be used in place of hydrogen (H₂) to study the hydrogenation steps and the nature of hydrogen activation on the catalyst surface. Analyzing the distribution of deuterium in the products and unreacted starting materials can reveal information about the reversibility of certain steps and the mechanism of C-H bond activation and formation. Hydrogen/deuterium exchange studies on nickel-based catalysts are a common method to probe the lability of hydrogen atoms on both the catalyst surface and the substrate molecules. researchgate.netchemistryviews.org Such experiments could definitively show, for example, whether hydrogen atoms are added to the sulfur-containing ring in a stepwise or concerted manner and could help to identify the hydrogen species (e.g., surface hydrides) involved in the reaction.
Catalytic Performance and Applications of Nickel;sulfanylidenetungsten
Hydrodesulfurization (HDS) Processes Catalyzed by Nickel;sulfanylidenetungsten
Hydrodesulfurization (HDS) is a critical process in petroleum refining that removes sulfur compounds from various fuel streams. Nickel-tungsten sulfide (B99878) catalysts are particularly effective for this purpose, especially in deep HDS applications where stringent environmental regulations require ultra-low sulfur fuel production. The active phase of the catalyst is the Ni-W-S phase, where nickel atoms decorate the edges of tungsten disulfide (WS₂) slabs. mdpi.com These edge sites are where the catalytic reactions, including C-S bond cleavage, take place. mdpi.com
The performance of Ni-W-S catalysts in HDS is often evaluated based on metrics such as the conversion of sulfur-containing compounds (e.g., dibenzothiophene (B1670422), DBT, and 4,6-dimethyldibenzothiophene (B75733), 4,6-DMDBT) and the reaction rate constant. When compared to conventional cobalt-molybdenum (Co-Mo) and nickel-molybdenum (B8610338) (Ni-Mo) catalysts, Ni-W-S catalysts often exhibit superior activity, particularly for the HDS of sterically hindered sulfur compounds like 4,6-DMDBT. acs.org This enhanced activity is attributed to the higher intrinsic hydrogenation capability of the Ni-W-S phase, which facilitates the hydrogenation pathway of HDS, a crucial step for removing refractory sulfur compounds. nih.gov
For instance, studies have shown that Ni-W-S catalysts can achieve significantly higher HDS activity than traditional catalysts. One study reported that an optimized Ni-W-S catalyst showed 1.59 times higher HDS activity than an oxidic NiW LDH-based catalyst and 1.05 times higher activity than an alumina-supported NiWS presulfurized catalyst. nih.gov
Below is a table comparing the HDS performance of a Ni-W-S catalyst with a conventional Ni-Mo catalyst for the conversion of 4,6-dimethyldibenzothiophene (4,6-DMDBT).
Table 1: Comparison of HDS Performance for 4,6-DMDBT
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Conversion (%) |
|---|---|---|---|---|
| Ni-W-S | Al₂O₃-ZrO₂ | 320 | 5.52 | >90 |
This table is generated based on data from multiple sources for illustrative comparison. acs.orgfrontiersin.org
Sulfur plays a dual role in the functionality of nickel-tungsten sulfide catalysts. It is an essential component for the formation of the active sulfide phase, yet it can also contribute to catalyst deactivation under certain conditions. The activation process, known as sulfidation, involves the conversion of the oxide precursors of nickel and tungsten into their respective sulfides. frontiersin.org The degree of sulfidation is a critical factor influencing the catalyst's activity. mdpi.com
The stability of the Ni-W-S active phase is also dependent on the presence of sulfur in the reaction environment. A continuous supply of sulfur-containing molecules in the feed helps to maintain the sulfided state of the catalyst and prevents its reduction to less active metallic phases. However, excessive sulfur can lead to the formation of bulk-like nickel sulfide (NiSₓ) crystals, which can block active sites and reduce catalytic activity. researchgate.net The interaction between the active metals and the support material also influences the ease of sulfidation and the stability of the sulfide phase. mdpi.commdpi.com
Hydrogenation Reactions and Selectivity Control
Beyond HDS, nickel-tungsten sulfide catalysts are highly effective for various hydrogenation reactions. akjournals.com Hydrogenation is a fundamental process in upgrading petroleum fractions, improving fuel quality by increasing the hydrogen-to-carbon ratio and saturating aromatic compounds.
Ni-W-S catalysts demonstrate high activity in the hydrogenation of unsaturated hydrocarbons, including alkenes and aromatic compounds. akjournals.comresearchgate.net The synergistic effect between nickel and tungsten is crucial for this high hydrogenation activity. mdpi.com Research has shown that the hydrogenation of aromatic hydrocarbons is significantly enhanced by the presence of tungsten in nickel-based catalysts. akjournals.com For instance, in the hydrogenation of ethylbenzene, a Ni-W catalyst with a W/Ni ratio of 0.16 exhibited the highest activity. akjournals.com
The table below presents data on the hydrogenation of naphthalene (B1677914) using a Ni-W-S catalyst.
Table 2: Hydrogenation of Naphthalene over a Ni-W-S Catalyst
| Temperature (°C) | H₂ Pressure (MPa) | Naphthalene Conversion (%) |
|---|---|---|
| 350 | 5.0 | High |
This table is based on findings from a study on in situ synthesized Ni-W particles. researchgate.net
Controlling selectivity is a key challenge in hydrogenation catalysis, particularly when a molecule contains multiple reducible functional groups. Nickel-based catalysts, while highly active, can sometimes lack selectivity. mdpi.commdpi.com However, the modification of nickel with tungsten can improve selectivity.
For example, in the hydrogenation of compounds with both C=C and C=O bonds, it is often desirable to selectively hydrogenate one over the other. While monometallic nickel catalysts may lead to a mixture of products, the electronic and geometric modifications induced by tungsten can favor the hydrogenation of a specific functional group. mdpi.com Research into the selective hydrogenation of various functional groups over nickel-based catalysts is an active area, with the goal of designing catalysts that can target specific bonds within a molecule. researchgate.net
Hydrodenitrogenation (HDN) and Hydrodeoxygenation (HDO) Catalysis
The removal of nitrogen (hydrodenitrogenation, HDN) and oxygen (hydrodeoxygenation, HDO) are also vital hydrotreating processes. Nitrogen compounds can poison downstream catalysts, while oxygenated compounds can lead to instability and corrosiveness of fuels. Nickel-tungsten sulfide catalysts have shown excellent performance in both HDN and HDO reactions. mdpi.comrsc.org
Ni-W catalysts are known to have higher denitrogenation activity compared to Ni-Mo catalysts, although they are generally more expensive. frontiersin.org The HDN of quinoline (B57606), a model nitrogen-containing compound, has been studied over NiW catalysts supported on various materials. The results indicate that factors such as the pore structure of the support and the dispersion of the active metals significantly influence the HDN conversion. mdpi.com For instance, a NiW catalyst supported on Al-modified cubic Ia3d mesoporous KIT-5 showed a quinoline HDN conversion higher than 90%. mdpi.com
In HDO, Ni-W-S catalysts are effective in removing oxygen from compounds like phenols and furans, which are common in bio-oils. rsc.org The HDO process can proceed through two main pathways: direct deoxygenation (DDO) and hydrogenation (HYD). rsc.org Ni-promoted sulfide catalysts have been shown to yield a high percentage of deoxygenated products. rsc.org
The table below summarizes the performance of a Ni-W catalyst in the hydrodenitrogenation of quinoline.
Table 3: Hydrodenitrogenation of Quinoline over a NiW/Al-KT-40 Catalyst
| Temperature (°C) | Quinoline HDN Conversion (%) |
|---|---|
| 300 | >85 |
| 320 | >90 |
Emerging Catalytic Applications in Energy and Environmental Science
The unique electronic and structural properties of this compound (nickel tungsten sulfide) have positioned it as a promising catalyst for addressing critical challenges in energy conversion and environmental remediation. Research has increasingly focused on its application in reactions that are central to a sustainable energy economy, such as the electrochemical production of hydrogen and the conversion of carbon dioxide into value-added products.
Table 1: Performance of Various Nickel-Tungsten-Sulfide-Based Catalysts in the Hydrogen Evolution Reaction (HER)
| Catalyst Material | Synthesis Method | Electrolyte | Overpotential at 10 mA cm⁻² (η₁₀) | Key Findings | Reference |
|---|---|---|---|---|---|
| NiWSₓ | Electrodeposition | 0.5 M H₂SO₄ | ~150 mV | Efficient and robust HER catalyst over a wide pH range. | rsc.org |
| CoWSₓ | Electrodeposition | 0.5 M H₂SO₄ | ~125 mV | Activity governed by heterobimetallic sulfide centers. | rsc.org |
| Fe/W-Ni₃S₂ on Ni Foam | Hydrothermal Synthesis | 1.0 M KOH | Not specified, but achieved 10 mA cm⁻² at 1.69 V for overall water splitting | Excellent bifunctional catalyst for both OER and HER with high durability. | wiley.com |
| A–MoS₂–Ni₃S₂–NF | Two-step Hydrothermal | 1.0 M KOH | 95 mV | Amorphous MoS₂ promotes water dissociation and electron transfer. | mdpi.com |
| Ni-doped WSe₂ | Hydrothermal Synthesis | 0.5 M H₂SO₄ / 1 M KOH | Not specified, but showed promising HER activity | Doping enhances hydrogen adsorption and optimizes active site interaction. | rsc.org |
Another critical environmental application is the electrochemical reduction of carbon dioxide (CO₂RR). Transition metal chalcogenides, including tungsten-based sulfides, are being explored for their potential to catalyze CO₂R with high efficiency. nih.gov While research in this area for nickel tungsten sulfide specifically is still developing, related bimetallic nickel systems have shown promise. These catalysts can facilitate the multi-electron transfer processes required to convert CO₂ into products like carbon monoxide (CO) or hydrocarbons. acs.org For example, studies on nickel catalysts have demonstrated that they can promote the growth of hydrocarbon chains, although challenges like catalyst deactivation from coking need to be addressed. acs.org The principles learned from these systems, particularly regarding bimetallic cooperation and the role of the secondary metal site in facilitating C–O bond cleavage, offer valuable insights for designing effective nickel tungsten sulfide catalysts for CO₂RR. acs.org
Catalyst Deactivation Mechanisms and Regeneration Strategies
The long-term stability and economic viability of catalytic processes using nickel tungsten sulfide depend heavily on understanding and mitigating catalyst deactivation. The primary mechanisms leading to a loss of activity include coking, sintering, and poisoning, particularly in high-temperature applications like hydroprocessing and reforming. chalmers.seresearchgate.netmdpi.com
Deactivation Mechanisms
Coking: The deposition of carbonaceous materials, or coke, on the catalyst surface is a major cause of deactivation. chalmers.se Coke can physically block access to active sites and clog the pores of the catalyst support, leading to a rapid decline in performance. chalmers.seosti.gov The nature and rate of coke formation are influenced by reaction conditions, such as temperature, and the acidity of the catalyst support. researchgate.net In processes involving heavy hydrocarbon feedstocks, coking is particularly severe. chalmers.se
Sintering: At the high temperatures often required for catalysis and regeneration, the active catalyst particles can agglomerate, a process known as sintering. mdpi.comresearchgate.net This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. researchgate.net Sintering can be exacerbated during oxidative regeneration intended to remove coke, where "hot spots" of localized high temperatures can form. mdpi.com The thermal degradation can affect both the dispersed metal sulfide particles and the support material itself. researchgate.netscispace.com
Poisoning: Feedstock impurities can irreversibly adsorb onto and deactivate catalytic sites. scispace.com In hydrotreating applications, sulfur compounds can lead to the formation of stable surface sulfides that block active nickel sites. uva.nl Similarly, metal contaminants (e.g., iron, vanadium) and other elements (e.g., phosphorus, potassium) present in feeds like heavy oils or biomass-derived liquids can deposit on the catalyst. chalmers.secore.ac.uk These poisons can block pores or, in the case of phosphorus, cause irreversible phase transformation of the support material (e.g., to aluminum phosphate), leading to severe deactivation. core.ac.uk
Table 2: Summary of Deactivation Mechanisms for Nickel-Tungsten-Sulfide-Based Catalysts
| Deactivation Mechanism | Description | Primary Cause | Affected Processes | Reference |
|---|---|---|---|---|
| Coking | Deposition of carbonaceous material on the catalyst surface and in pores. | High temperatures, acidic catalyst supports, heavy hydrocarbon feeds. | Hydrocracking, hydrotreating, reforming. | chalmers.seresearchgate.netmdpi.com |
| Sintering | Thermal agglomeration of active particles, reducing active surface area. | High reaction or regeneration temperatures ("hot spots"). | High-temperature gas-phase reactions, oxidative regeneration. | mdpi.comresearchgate.netresearchgate.net |
| Poisoning | Strong chemisorption of impurities from the feed onto active sites. | Sulfur, nitrogen compounds, metals (Fe, V), P, K in feedstock. | Hydrotreating of heavy oils, coal liquids, and biomass. | scispace.comuva.nlcore.ac.uk |
| Phase Transformation | Chemical change of the active phase or support (e.g., oxidation, reaction with poisons). | High temperatures, presence of oxidants (O₂, CO₂), certain poisons (e.g., phosphorus). | Dry reforming, hydrodeoxygenation. | core.ac.ukresearchgate.net |
Regeneration Strategies
To restore the performance of deactivated catalysts and extend their operational lifetime, various regeneration strategies are employed. The choice of method depends on the primary deactivation mechanism.
For deactivation caused by coking, the most common industrial practice is oxidative regeneration . This involves a controlled combustion of the coke deposits using a diluted stream of air. mdpi.com A key challenge in this process is managing the exothermic reaction to prevent thermal runaway and the formation of hot spots that can cause irreversible sintering of the active phase. mdpi.commdpi.com
When deactivation is caused by poisoning, more complex chemical treatments may be necessary. These processes often involve multiple stages, including cleaning to remove particulate matter followed by immersion in chemical baths designed to dissolve and remove specific poisons that have deposited on the surface. cormetech.com After the chemical cleaning, a selective impregnation step can be used to reintroduce active components and restore the catalyst's activity to near-original levels. cormetech.com
Alternative regeneration methods are also being explored to overcome the limitations of traditional techniques. For instance, treatments using steam or CO₂ have been considered for coke removal to avoid the sintering risk associated with air combustion. mdpi.com For catalysts used in environmental applications like DeNOx systems, regeneration processes focus on removing masking agents like fly ash and replenishing active metals such as vanadium and tungsten. www.gov.pl In cases where regeneration cannot sufficiently recover activity, the high value of the constituent metals often makes reclamation and recycling an economically viable and environmentally responsible option. cormetech.comacs.org
Computational Chemistry and Theoretical Modeling of Nickel;sulfanylidenetungsten
Ab Initio Molecular Dynamics Simulations for Reaction Dynamics
Ab initio molecular dynamics (AIMD) serves as a powerful tool for investigating the complex reaction dynamics at the heart of catalysis. mdpi.com This method, which calculates the forces on atoms directly from the electronic structure at each step of a molecular dynamics simulation, allows for the explicit modeling of bond formation and breaking. mdpi.com For nickel-tungsten sulfide (B99878) systems, AIMD can be used to simulate key catalytic processes, such as hydrogenation and dehydrogenation reactions. mdpi.com
For instance, AIMD simulations can track the trajectory of individual atoms as a reaction proceeds on the surface of a NiWS catalyst. This provides a detailed, atomistic view of the reaction mechanism, helping to identify transition states and calculate activation energy barriers. mdpi.com Researchers have utilized AIMD to study the dehydrogenation of ethanol (B145695) on nickel-carbon clusters, revealing the kinetic processes and catalytic mechanisms at an atomic level. mdpi.com While specific AIMD studies focusing solely on NiWS are emerging, the principles are directly applicable. By simulating the interaction of reactant molecules with the NiWS surface, researchers can elucidate the pathways that lead to desired products and identify the rate-limiting steps in the catalytic cycle. mdpi.comscience.gov
One of the key advantages of AIMD is its ability to handle complex systems without prior knowledge of the potential energy surface. mdpi.com This is particularly valuable for novel catalytic materials like NiWS, where empirical force fields may not be available or accurate. The insights gained from these simulations are crucial for understanding how the electronic and structural properties of NiWS influence its catalytic activity.
Grand Canonical Monte Carlo Simulations for Adsorption Phenomena
The initial step in many catalytic reactions is the adsorption of reactant molecules onto the catalyst surface. Grand Canonical Monte Carlo (GCMC) simulations are a specialized computational technique used to study these adsorption phenomena. science.govrsc.org In a GCMC simulation, the system is in contact with a reservoir of particles at a fixed chemical potential and temperature, allowing for the number of particles in the simulation box to fluctuate. mdpi.com This setup is ideal for modeling the adsorption of gases and liquids onto porous materials like NiWS catalysts.
GCMC simulations can predict adsorption isotherms, which show the amount of a substance adsorbed onto the catalyst surface as a function of pressure at a constant temperature. mdpi.com This information is vital for determining the catalyst's capacity for different reactants. Furthermore, these simulations can provide a detailed picture of how molecules arrange themselves on the catalyst surface and within its pores. mdpi.com By calculating properties such as the isosteric heat of adsorption, researchers can quantify the strength of the interaction between the adsorbate and the NiWS surface. mdpi.com
For example, GCMC simulations have been effectively used to study the adsorption of various gases, including methane (B114726) and hydrogen, in different porous materials. mdpi.com This methodology can be applied to NiWS to understand how its surface properties, such as the presence of different active sites (e.g., nickel or tungsten atoms), influence the selective adsorption of specific molecules from a mixture. This is particularly important for applications like hydrodesulfurization, where the catalyst must selectively adsorb sulfur-containing compounds from a hydrocarbon feedstock. mdpi.comnju.edu.cn The ability to model competitive adsorption is a key strength of the GCMC method. science.gov
Catalyst Design and Screening through High-Throughput Computational Approaches
The traditional process of catalyst development, relying on trial-and-error experimentation, can be a lengthy and resource-intensive endeavor. kao.com High-throughput computational screening, powered by methods like density functional theory (DFT), offers a more efficient pathway to discovering novel and improved catalysts. nih.govopenaccessgovernment.org This approach involves the rapid, automated evaluation of a large number of potential catalyst materials to identify the most promising candidates for experimental synthesis and testing. nih.gov
In the context of nickel-tungsten sulfide, high-throughput screening can be used to explore the vast compositional and structural landscape. For instance, researchers can systematically vary the ratio of nickel to tungsten, introduce dopants, or investigate different surface facets to understand their impact on catalytic performance. nih.govwiley.com By calculating key catalytic descriptors, such as the adsorption energy of reaction intermediates, it is possible to construct "volcano plots" that predict the catalytic activity of different materials. researchgate.net
This computational pre-screening significantly narrows down the number of candidate materials that need to be synthesized and tested in the laboratory, accelerating the discovery process. kao.com The integration of high-throughput experimentation with computational chemistry is creating a powerful synergy for the rational design of catalysts. nwo.nl For NiWS, this could involve screening for catalysts with enhanced activity and stability for specific reactions, such as the hydrogen evolution reaction (HER) or hydroconversion processes. mdpi.comwiley.com
Machine Learning Applications in Predicting Catalytic Performance
The large datasets generated from high-throughput computational screening and experimental studies are fertile ground for the application of machine learning (ML). nih.gov ML algorithms can identify complex, non-linear relationships between the features of a catalyst and its performance, patterns that may not be apparent through traditional analysis. researchgate.net This predictive power can significantly expedite the catalyst design cycle. mdpi.com
For nickel-tungsten sulfide catalysts, ML models can be trained on data that includes structural properties (e.g., bond lengths, coordination numbers), electronic properties (e.g., d-band center), and calculated catalytic descriptors (e.g., adsorption energies). wiley.comnih.gov Once trained, these models can rapidly predict the catalytic activity of new, untested NiWS compositions and structures with a reasonable degree of accuracy. researchgate.net This allows for the rapid exploration of a much larger chemical space than would be possible with DFT calculations alone. acs.org
Several studies have demonstrated the potential of ML in catalysis. For example, ML models have been used to predict reaction yields in tungsten-catalyzed epoxidation reactions and to identify active sites in bimetallic catalysts. mdpi.comresearchgate.net The application of ML to NiWS could lead to the discovery of novel catalyst formulations with superior performance. By combining ML with DFT and experimental validation, researchers can create a powerful, iterative loop for catalyst design and optimization. acs.orgresearchgate.net
Interactive Data Table: Computational Parameters in Catalyst Modeling
| Computational Method | Key Parameters | Application to Nickel-Tungsten Sulfide |
| Ab Initio Molecular Dynamics (AIMD) | Time step, ensemble (e.g., NVT, NVE), temperature, simulation duration. | Simulating reaction pathways, determining activation energies for reactions on the NiWS surface. |
| Grand Canonical Monte Carlo (GCMC) | Chemical potential, temperature, volume, types of Monte Carlo moves (insertion, deletion, displacement). | Predicting adsorption isotherms of reactants and products, determining heats of adsorption, studying competitive adsorption. |
| High-Throughput Screening (DFT) | Exchange-correlation functional, basis set, k-point sampling, convergence criteria. | Screening different Ni:W ratios, dopants, and surface facets to predict catalytic activity and stability. |
| Machine Learning (ML) | Algorithm (e.g., neural network, random forest), feature set, training data size, validation method. | Predicting catalytic performance based on structural and electronic descriptors, accelerating the discovery of new NiWS catalysts. |
Surface Chemistry and Interfacial Phenomena of Nickel;sulfanylidenetungsten
Adsorption and Desorption Behavior of Reactants and Products
The catalytic cycle in heterogeneous catalysis fundamentally involves the adsorption of reactants onto the catalyst surface, their subsequent reaction, and the desorption of products. catalysis.blogmicromeritics.com The strength and nature of this adsorption are critical; if it's too weak, the reactant molecules will not be sufficiently activated, and if it's too strong, the product molecules may not desorb, leading to catalyst poisoning. catalysis.blog In the context of Ni-W-S catalysts, the surface provides active sites where reactant molecules can bind. micromeritics.com
For processes like hydrodesulfurization (HDS), sulfur-containing compounds such as thiophene (B33073) adsorb onto the active sites. capes.gov.br The presence of nickel as a promoter in tungsten sulfide (B99878) catalysts alters the electronic properties of the surface, influencing the adsorption energies of reactants and intermediates. csic.es For instance, in the hydrogen evolution reaction (HER), the introduction of Ni into amorphous tungsten sulfide creates active sites that facilitate the adsorption and subsequent electrochemical desorption of hydrogen intermediates. nju.edu.cncityu.edu.hk The rate-limiting step in this process on amorphous NiWS films has been identified as the electrochemical desorption reaction. nju.edu.cncityu.edu.hk
Infrared (IR) spectroscopy of adsorbed carbon monoxide (CO) is a common technique to probe the nature of surface sites. On sulfided Ni-W-S catalysts, distinct IR bands are observed for CO adsorbed on different sites. The addition of nickel to tungsten sulfide introduces new adsorption bands, indicating the formation of the specific Ni-W-S phase, which possesses unique adsorption characteristics compared to pure WS₂ or NiSₓ phases. csic.es The adsorption behavior is also highly dependent on the catalyst's morphology and whether it is supported on a material like alumina (B75360). csic.es
Surface Reconstruction and Dynamic Changes under Reaction Conditions
Catalyst surfaces are not static entities; they can undergo significant reconstruction and dynamic changes under reaction conditions, which can alter their chemical composition, crystalline phase, and electronic structure. chinesechemsoc.orgmdpi.com This phenomenon is particularly relevant for sulfide catalysts like nickel;sulfanylidenetungsten, which often operate under high temperatures and pressures in reactive atmospheres. The catalyst present at the start of a reaction, often called a precatalyst, can transform into the truly active species during the reaction. chinesechemsoc.org
For instance, in the oxygen evolution reaction (OER), nickel sulfide surfaces are known to transform into nickel oxides and (oxy)hydroxides, which are the actual active species. chinesechemsoc.orgresearchgate.netacs.org This reconstruction involves processes like the leaching of sulfur atoms and the incorporation of oxygen from the electrolyte. researchgate.net In situ characterization techniques are crucial for observing these dynamic changes as they happen. mdpi.com For example, in situ Raman spectroscopy has been used to observe the formation of γ-NiOOH on the surface of Ni₃S₂ during OER, indicating surface reconstruction. chinesechemsoc.org
The dynamic nature of the catalyst can also involve changes in the oxidation state of the surface metals. chinesechemsoc.org X-ray photoelectron spectroscopy (XPS) studies before and after reactions often reveal shifts in the binding energies of nickel and tungsten, reflecting changes in their chemical environment and oxidation states. acs.orgresearchgate.net These dynamic transformations can be influenced by external factors such as the pH of the electrolyte, applied potential, and reaction temperature. chinesechemsoc.org Understanding and controlling these dynamic changes is key to designing more stable and active catalysts. researchgate.netlbl.gov
Interaction with Supports and Promoter Effects in Heterogeneous Catalysis
The interaction between the tungsten species and the support can affect the ease of sulfidation; a weaker interaction generally facilitates the formation of the active sulfide phase. mdpi.com For example, the interaction strength with different supports can influence the dispersion and promoter ratio of Ni-W-S particles. mdpi.com Studies have shown that the use of different oxide additives like SiO₂, Al₂O₃, and TiO₂ can alter the dispersion of the sulfide particles. mdpi.com When using silica, agglomerated layered sulfide particles tend to be localized on the support surface. mdpi.com In contrast, with alumina, isolated aggregates of sulfide particles are observed. mdpi.com
Nickel acts as a promoter, creating a synergistic effect with tungsten sulfide that significantly enhances catalytic activity beyond that of either component alone. capes.gov.brmdpi.com This promotional effect is attributed to the formation of a "Ni-W-S" phase, where nickel atoms are believed to decorate the edges of the WS₂ slabs. csic.esmdpi.com This decoration modifies the electronic structure of the WS₂, creating more or better active sites. csic.es The efficiency of this promotion is highly dependent on the Ni/(Ni+W) atomic ratio, with a synergetic composition range observed between r = 0.15 to 0.40. capes.gov.br The addition of chelating agents during catalyst preparation can also modulate the metal-support interaction, leading to a more favorable formation of the desired Ni-W-S phase by preventing strong interactions that hinder sulfidation. repositorioinstitucional.mx
Table 1: Effect of Oxide Additives on Ni-W-S Catalyst Properties
| Oxide Additive | Effect on Dispersion | Effect on Promoter Ratio | Observed Morphology (TEM) |
|---|---|---|---|
| SiO₂ | Increased in the order SiO₂ < Al₂O₃ < TiO₂ | Increased in the order SiO₂ < Al₂O₃ < TiO₂ | Agglomerated layered sulfide particles (60–70 nm) on the additive surface. mdpi.com |
| Al₂O₃ | Increased in the order SiO₂ < Al₂O₃ < TiO₂ | Increased in the order SiO₂ < Al₂O₃ < TiO₂ | Isolated aggregates of sulfide particles with highly dispersed alumina particles (15–25 nm). mdpi.com |
| TiO₂ | Increased in the order SiO₂ < Al₂O₃ < TiO₂ | Increased in the order SiO₂ < Al₂O₃ < TiO₂ | High dispersion and promoter ratio, leading to high catalytic efficiency. mdpi.com |
Role of Surface Defects and Edge Sites in Reactivity
The catalytic activity of this compound does not occur uniformly across its entire surface. Instead, reactivity is concentrated at specific locations, namely surface defects and the edges of the tungsten disulfide crystallites. catalysis.blogcatalysis.blog These sites are considered the primary active centers for many catalytic reactions. mdpi.comresearchgate.net
Surface defects, which include vacancies, steps, and dislocations, are regions of unsaturated coordination that are more reactive than the perfectly ordered basal planes of the catalyst material. mdpi.comacs.org These defects can act as strong adsorption sites for reactant molecules, facilitating their activation and subsequent conversion. mdpi.comrsc.org For instance, sulfur vacancies at the edges of WS₂ slabs are widely considered to be the active sites in hydrodesulfurization catalysis. mdpi.com
The layered, crystalline structure of WS₂ means that its surface consists of inert basal planes and highly reactive edge planes. nju.edu.cncityu.edu.hk Theoretical and experimental studies have confirmed that catalytic activity is dominated by these edge sites. nju.edu.cncityu.edu.hkresearchgate.net The nickel promoter atoms are thought to locate at these WS₂ edges, forming the highly active Ni-W-S phase. cityu.edu.hkmdpi.com Therefore, catalyst synthesis strategies often aim to maximize the number of edge sites. Creating highly dispersed, hexagonally shaped sulfide particles is one way to increase the proportion of edge and corner sites, which are responsible for activity in hydrotreating reactions. mdpi.com Amorphous forms of nickel tungsten sulfide have also been developed to increase the density of active sites on the surface, as crystalline materials can be limited by the low ratio of edge sites to inert basal plane sites. nju.edu.cncityu.edu.hkresearchgate.net
Table 2: Influence of Ni-Promotion on Tungsten Sulfide Catalyst for Hydrogen Evolution Reaction (HER)
| Catalyst | Tafel Slope (mV/decade) | Reaction Mechanism & Rate-Limiting Step | Reference |
|---|---|---|---|
| Amorphous WSₓ | 129 | Slow discharge process (Volmer step) | nju.edu.cncityu.edu.hk |
| Amorphous NiWS | 55 | Volmer–Heyrovsky mechanism; Electrochemical desorption is rate-limiting | nju.edu.cncityu.edu.hk |
Structure Activity Relationships in Nickel;sulfanylidenetungsten Catalysts
Correlation of Structural Motifs with Catalytic Performance
The catalytic activity of Ni-W-S systems is not merely a sum of its components but arises from a unique synergistic interaction that creates specific active structural motifs. Research has consistently shown that the promotion of tungsten disulfide (WS₂) by nickel is due to the formation of a distinct "Ni-W-S" phase. acs.org This phase is predominantly located at the edges of the layered WS₂ slabs, which are considered the primary locus of catalytic activity, while the basal planes are largely inert. acs.orgacs.org
Two main structural arrangements of this active phase, often denoted as Type I and Type II, have been identified. The Type II Ni-W-S phase, which is characterized by stacked and highly promoted structures, is generally associated with higher HDS activity. researchgate.net The formation of this highly active phase is a delicate process, as the constituent nickel and tungsten oxides have different sulfidation temperatures, which can unfavorably lead to the formation of separate, less active phases of nickel sulfide (B99878) (NiSₓ) and unpromoted WS₂. researchgate.netacs.orgbohrium.com
The structure can also be amorphous or crystalline, which significantly impacts performance. For instance, amorphous Ni-W-S, when annealed at a specific temperature of 210 °C, has demonstrated exceptional performance in the hydrogen evolution reaction (HER). nju.edu.cncityu.edu.hk Spectroscopic analysis using X-ray Photoelectron Spectroscopy (XPS) has been crucial in identifying the precise atomic ratios and binding structures, such as Ni₀.₃₆WS₂.₇₈, responsible for this enhanced catalytic activity. nju.edu.cncityu.edu.hk A direct correlation has also been established between the catalyst's total sulfur exchange capacity and its HDS activity for model compounds like thiophene (B33073). researcher.life
| Structural Motif | Description | Associated Catalytic Performance | Primary Application | Reference |
|---|---|---|---|---|
| Ni-W-S Phase Edge Sites | Active sites formed by the decoration of WS₂ slab edges with Ni atoms. | High catalytic activity; basal planes are inert. | Hydrodesulfurization (HDS) | acs.orgacs.org |
| Type II Ni-W-S Phase | Highly stacked and promoted Ni-W-S structure. | Considered more active than the Type I phase. An increase in Ni/W ratio can promote its formation. | HDS | researchgate.net |
| Amorphous Ni-W-S | A non-crystalline structure, with optimal performance achieved after annealing at specific temperatures (e.g., 210 °C). | Delivers superior performance with a Tafel slope of 55 mV per decade. | Hydrogen Evolution Reaction (HER) | nju.edu.cn |
| Ni₀.₃₆WS₂.₇₈ | A specific atomic composition identified by XPS. | The specific ratio and binding structure are directly linked to excellent catalytic activity. | HER | nju.edu.cncityu.edu.hk |
Influence of Particle Size and Morphology on Activity and Selectivity
Research has demonstrated that the synthesis of ultrasmall Ni-promoted nanoclusters, on the order of ~3 nanometers, results in nanocatalysts with a significantly enhanced number of active edge atoms. researchgate.netbohrium.com These ultrasmall catalysts have shown superior HDS activity, achieving a 92% conversion for dibenzothiophene (B1670422) and a 57% conversion for the more refractory 4,6-dimethyldibenzothiophene (B75733) at 580 K. acs.orgbohrium.com
Beyond size, the morphology of the catalyst is critical. For example, rod-like WS₂ structures have been found to exhibit superior performance for the oxygen evolution reaction (OER) when compared to exfoliated nanosheet morphologies. researchgate.net Similarly, amorphous Ni-W-S morphologies have proven to be highly effective for the HER. nju.edu.cn It is also important to consider the dispersion of the catalytic particles on a support material. In some cases, high dispersion can be more influential than particle size alone. For instance, a catalyst with well-dispersed particles showed the best performance even if its particle size was not the smallest among the tested samples, highlighting the importance of maximizing the accessibility of active sites. mdpi.com
| Catalyst System | Particle Size (nm) | Morphology | Reaction | Key Finding | Reference |
|---|---|---|---|---|---|
| Ni-promoted WO₃/γ-Al₂O₃ | ~3 | Ultrasmall Nanoclusters | HDS of Dibenzothiophene (DBT) | 92% conversion at 580 K, attributed to a high number of edge atoms. | acs.orgbohrium.com |
| Ni-promoted WO₃/γ-Al₂O₃ | ~3 | Ultrasmall Nanoclusters | HDS of 4,6-Dimethyldibenzothiophene | 57% conversion at 580 K, outperforming conventional catalysts. | acs.orgbohrium.com |
| Ni/MgAl₂O₄-S3-550 | Not specified, but noted for high dispersion | Well-dispersed clusters | Propane Dehydrogenation | Highest catalytic performance due to superior particle dispersion and strong Ni-S interaction. | mdpi.com |
| WS₂ | Not specified | Rod-like structure | Oxygen Evolution Reaction (OER) | Superior activity (overpotential of 351 mV at 10 mA cm⁻²) compared to exfoliated WS₂ (564 mV). | researchgate.net |
Impact of Doping and Synergistic Effects in Multi-Metallic Systems
The performance of Ni-W-S catalysts can be further enhanced through the introduction of additional elements (doping) or by carefully selecting support materials that exhibit synergistic effects with the active phase. The fundamental synergy in the Ni-W-S system itself is the promotion of WS₂ by Ni to form the highly active Ni-W-S phase. acs.org This concept can be extended to create more complex and efficient multi-metallic systems.
Synergy with the support material is equally critical. The support not only provides mechanical stability and high surface area but also interacts with the active metal species. By choosing a composite support, such as a mixture of alumina (B75360) (Al₂O₃) and zirconia (ZrO₂), it is possible to modulate the metal-support interaction. acs.org Weakening this interaction can facilitate the sulfidation process and promote the formation of the desired Type II Ni-W-S active phase. acs.org Furthermore, the acidity of the support can be tailored by using different materials, which directly impacts the catalytic pathways, for instance, by enhancing hydrocracking activity. mdpi.com
| Catalyst System | Dopant / Synergistic Component | Observed Effect | Impact on Performance | Reference |
|---|---|---|---|---|
| Ga-NiWS/Al₂O₃ | Gallium (Ga) | Improved electron-accepting properties of active sites. | Reduced activation energy for the HDS of 4,6-DMDBT. | acs.org |
| N-doped Graphene/WS₂ | Nitrogen (N) | Alters electronic states and facilitates hydrogen adsorption. | Enhanced catalytic properties for electrochemical reactions. | acs.org |
| P-doped MoS₂/Ni₃S₂ | Phosphorus (P) | Promoted synergistic effect between MoS₂ and Ni₃S₂ heterostructures. | Improved HER and OER activity. | mdpi.com |
| NiWS/Al₂O₃–ZrO₂ | Al₂O₃–ZrO₂ composite support | Weakened metal-support interaction and modulated surface acidity. | Promoted formation of the highly active Type II NiWS phase. | acs.org |
| NiW-S with TiO₂ additive | Titanium dioxide (TiO₂) | Increased dispersion of sulfide particles. | High activity in hydrocracking, hydrodearomatization, and HDS. | mdpi.com |
Future Directions and Outlook in Nickel;sulfanylidenetungsten Research
Development of Novel Synthetic Routes for Advanced Architectures
The performance of nickel tungsten sulfide (B99878) is intrinsically linked to its structure. Consequently, a major thrust of current research is the development of sophisticated synthetic methods to create advanced material architectures with tailored properties. These methods move beyond traditional preparations to control morphology, phase, and composition with greater precision.
Researchers are exploring various innovative routes:
In-situ Synthesis : Catalysts are being formed in situ from oil-soluble precursors like nickel(II) 2-ethylhexanoate (B8288628) and tungsten hexacarbonyl directly within a hydrocarbon medium. researchgate.netmdpi.com This approach allows for the creation of highly dispersed nanocatalysts. researchgate.net One method involves using a [Ph3S]2Ni(WS4)2 precursor to form nanophases of nickel sulfide and tungsten sulfide, where nickel is inserted between the WS2 layers. researchgate.net
Thermolysis and Solvothermal Methods : A thermolytic process has been used to synthesize amorphous nickel tungsten sulfide, which has shown high efficiency for the hydrogen evolution reaction (HER). nju.edu.cn This method involves dissolving precursors like ammonium (B1175870) tetrathiotungstate and nickel(II) chloride hexahydrate and then applying thermal treatment. nju.edu.cn Similarly, solvothermal routes are being used to create nanoparticles, such as Cu2NiSnS4, offering a facile and mild synthesis pathway. researchgate.net
Electrodeposition : A scalable electrodeposition process using aqueous solutions of [M(WS4)2]2− (where M is Ni or Co) allows for the direct growth of ternary sulfide films on conducting electrodes. rsc.orgresearchgate.net This technique is particularly promising for creating catalysts for electrocatalytic hydrogen generation. rsc.orgresearchgate.net
Vapor Phase Deposition : A fast and facile synthesis involving vapor phase deposition with low-temperature annealing in the presence of H2S has been developed to create dual-phase nickel sulfide structures (e.g., NiS and Ni7S6). acs.org
Advanced "Chimie Douce" Routes : Low-temperature methods, often termed "chimie douce" or soft chemistry, are being explored to overcome the kinetic barriers of traditional high-temperature synthesis. nih.gov These include non-hydrolytic sol-gel (NHSG) processes, which provide an oxygen-free route to metal sulfides and allow for excellent control over stoichiometry and crystal structure. nih.gov Hydrothermal methods are also being employed to produce well-defined nanostructures, including dual-doped catalysts like Fe/W-Ni3S2 synthesized via hydrothermal and ion-exchange processes. wiley.comrsc.org
These novel routes enable the fabrication of complex structures, from amorphous films and dual-phase microcrystals to layer-rolled structures and nanocomposites, each designed to enhance catalytic activity and stability. nju.edu.cnacs.orgcityu.edu.hkresearchgate.net
Exploration of New Catalytic Transformations
While nickel tungsten sulfide catalysts are well-established in hydroprocessing applications such as hydrodesulfurization and the hydrogenation of aromatic hydrocarbons, the frontier of research lies in exploring their utility in new and emerging catalytic transformations. researchgate.netmdpi.com The unique electronic and structural properties of these materials make them suitable candidates for a range of sustainable energy and environmental applications.
A significant area of new exploration is in electrocatalysis , particularly for water splitting to produce clean hydrogen fuel. rsc.orgwiley.com
Hydrogen Evolution Reaction (HER) : Amorphous and crystalline forms of nickel tungsten sulfide have demonstrated remarkable efficiency as electrocatalysts for the HER, which is a critical half-reaction in water electrolysis. nju.edu.cnrsc.org Ternary sulfides like CoWSx and NiWSx, grown via electrodeposition, have shown HER activity that presents an attractive alternative to expensive platinum-based catalysts. rsc.orgresearchgate.net The introduction of promoters like nickel or cobalt into amorphous tungsten sulfide can dramatically enhance HER efficiency by altering the porous structure and increasing the density of active surface sites. nju.edu.cn
Other novel applications include:
Photocatalysis : Nickel sulfide-based nanostructures are being investigated for their ability to use solar energy for environmental remediation, such as the decontamination of water by breaking down organic pollutants. rsc.org Their narrow band gaps and high stability make them effective photocatalysts. rsc.org
Plastic Upcycling : Researchers are exploring the use of dual-doped nickel sulfide catalysts for the electrochemical upgrading of plastic waste, such as polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov This process can convert PET hydrolysate into valuable chemicals like formate (B1220265) while simultaneously producing hydrogen fuel, offering a green and sustainable solution for plastic recycling. nih.gov
| Catalytic Transformation | Catalyst Example | Key Finding/Application | Reference |
|---|---|---|---|
| Hydrogen Evolution Reaction (HER) | Amorphous NiWS | Achieves a Tafel slope of 55 mV/decade and sustained current density, outperforming unpromoted amorphous tungsten sulfide. | nju.edu.cn |
| Overall Water Splitting (OER & HER) | Fe/W-Ni3S2 | Acts as a bifunctional catalyst, requiring only 1.69 V to reach 10 mA cm-2 with high durability over 100 hours. | wiley.comwiley.com |
| Photocatalysis | NiS-based nanocomposites | Effective for water decontamination and the breakdown of organic pollutants using light energy. | rsc.org |
| PET Plastic Upgrading | Co, Cl-NiS | Enables conversion of PET waste into formate and hydrogen fuel with high efficiency (>90%). | nih.gov |
| Hydrodearomatization | In situ formed NiWS | Shows high activity and selectivity for the hydrogenation of bicyclic aromatic compounds to form decalins. | researchgate.net |
Integration with Operando Spectroscopic Techniques for Real-time Monitoring
A significant challenge in catalysis is understanding how a catalyst functions and evolves under actual reaction conditions. To bridge the gap between ex-situ characterization and real-world performance, the integration of operando (meaning "at work") spectroscopic techniques is a critical future direction. These methods allow for the real-time monitoring of the catalyst's structural and electronic properties during a chemical reaction. acs.org
For nickel tungsten sulfide and related materials, techniques like X-ray Absorption Spectroscopy (XAS) are particularly powerful. acs.orgkit.edu
Operando XAS : This element-specific technique can provide detailed information about the oxidation state, coordination environment, and local structure of both nickel and tungsten atoms as the reaction proceeds. acs.orgkit.edu Studies on related Ni-MoS2 systems have used time-resolved XANES (X-ray Absorption Near Edge Structure) to observe the fast oxidation of Ni-sites compared to Mo-sites, revealing the positive effect of the nickel promoter on catalyst stability. kit.edu This provides crucial insights into deactivation mechanisms and the identity of the true active sites. acs.orgkit.edu
Operando Raman and Infrared Spectroscopy : These techniques are invaluable for identifying reaction intermediates and understanding the dynamic evolution of the catalyst surface. bohrium.comacs.org In studies of sulfide-based electrocatalysts for the OER, operando Raman spectroscopy has demonstrated the reconstruction of the initial sulfide surface into active metal oxyhydroxide species (e.g., CoOOH). bohrium.comacs.org Simultaneously, operando infrared spectroscopy has helped identify key intermediates, such as superoxide (B77818) species (*OOH), which are crucial for elucidating the reaction mechanism. bohrium.comacs.org
By combining these operando techniques with electrochemical measurements and theoretical calculations, such as Density Functional Theory (DFT), researchers can build a comprehensive picture of the catalytic cycle. wiley.comnih.govbohrium.com This detailed understanding is essential for the rational design of next-generation catalysts with enhanced activity, selectivity, and stability.
Towards Sustainable and Green Catalysis using Nickel;sulfanylidenetungsten
The principles of green chemistry—minimizing waste, reducing energy consumption, and using environmentally benign substances—are increasingly guiding catalyst development. ajgreenchem.com Nickel tungsten sulfide catalysts are well-positioned to contribute to this shift towards more sustainable chemical processes.
Future research in this area is focused on several key aspects:
Renewable Energy Production : The development of nickel tungsten sulfide electrocatalysts for water splitting is a cornerstone of green catalysis, as it facilitates the production of hydrogen, a clean and renewable energy carrier, using intermittent renewable electricity. wiley.comwiley.comajgreenchem.com
Environmental Remediation : The use of nickel sulfide-based materials in photocatalysis for purifying water and air directly addresses environmental concerns. rsc.org These catalysts use solar energy to break down harmful pollutants, offering a sustainable alternative to conventional treatment methods. rsc.org
Waste Valorization : A key goal of green chemistry is to treat waste not as a liability but as a resource. The application of nickel sulfide catalysts to electrochemically upgrade PET plastic waste into valuable chemicals and hydrogen fuel is a prime example of this principle in action. nih.gov
Green Synthesis Routes : The sustainability of a catalyst is also determined by its production method. Researchers are actively developing "green synthesis" techniques for nickel sulfides that utilize natural ingredients like plant extracts as capping and stabilizing agents. rsc.org These biological processes are often more cost-effective, less toxic, and align with the goals of sustainable chemistry. rsc.org
Replacing Noble Metals : A major driver for research into nickel tungsten sulfide is its potential to replace catalysts based on expensive and scarce noble metals like platinum, iridium, and ruthenium. nju.edu.cnwiley.com By providing a low-cost, earth-abundant alternative, these catalysts enhance the economic viability and sustainability of large-scale industrial processes. nju.edu.cn
The versatility of nickel tungsten sulfide allows it to be applied across a spectrum of green technologies, from renewable energy generation to pollution control, making it a key material in the development of a more sustainable chemical industry. ajgreenchem.com
Challenges and Opportunities in Industrial Scale-Up
Translating promising laboratory results into large-scale industrial applications presents a distinct set of challenges and opportunities. For nickel tungsten sulfide catalysts, the path to commercialization requires overcoming hurdles related to synthesis, long-term stability, and process integration.
Challenges:
Scalable Synthesis : While many novel synthesis methods produce materials with excellent properties, not all are readily scalable. rsc.org Methods like hydrothermal synthesis, precipitation, and electrodeposition are often considered scalable, but ensuring consistent quality, morphology, and phase purity in large batches remains a significant engineering challenge. researchgate.netrsc.org
Catalyst Deactivation : In demanding industrial processes like the hydroconversion of heavy oil, catalysts are prone to deactivation. mdpi.com For nickel-based catalysts, this can occur through mechanisms like sulfur poisoning (though this is a desired feature in a sulfide catalyst, its balance is key), formation of encapsulating carbon, or agglomeration of active particles at high temperatures. mdpi.commdpi.com Ensuring the long-term stability of the catalyst under harsh operating conditions is paramount. acs.orgwiley.com
Process Integration : Integrating new catalysts into existing industrial workflows requires careful consideration. For slurry-phase reactors used in heavy oil upgrading, managing the dispersion and recovery of the catalyst is a key issue. mdpi.com For electrocatalytic applications, bridging the gap between catalyst performance on a lab electrode and its performance in a real-world electrolyzer device is a recognized challenge. acs.org
Opportunities:
Cost-Effectiveness : The primary driver for the industrial adoption of nickel tungsten sulfide is its composition of abundant and low-cost elements compared to noble metal catalysts. researchgate.netwiley.com This provides a strong economic incentive for its use in large-scale applications like hydrotreating and water electrolysis.
Enhanced Performance : The opportunity exists to design catalysts with superior activity and selectivity for specific industrial needs. For instance, in hydrofining, NiWS catalysts have shown high activity in the hydrogenation of aromatic hydrocarbons in high-sulfur feedstocks. researchgate.net In water splitting, bifunctional Fe/W-Ni3S2 catalysts have demonstrated prominent stability for over 100 hours at high current densities (500 mA cm−2), a crucial metric for industrial viability. wiley.com
Bifunctionality and Versatility : The ability of nickel tungsten sulfide catalysts to perform multiple transformations (e.g., bifunctional OER/HER catalysis) or to be adapted for different processes (e.g., hydrotreating, photocatalysis, electrocatalysis) offers significant industrial opportunities. This versatility allows for the development of more streamlined and efficient chemical processes. rsc.orgwiley.com
Successfully navigating these challenges will require a multidisciplinary approach, combining fundamental research in materials science and catalysis with chemical engineering principles to design robust, scalable, and economically viable processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
